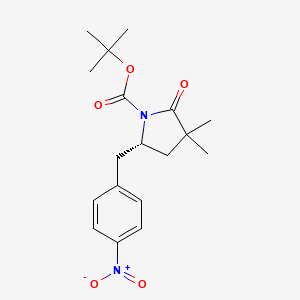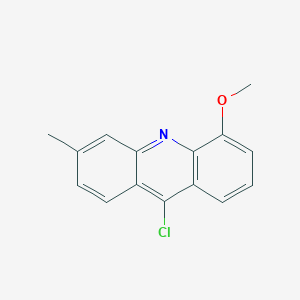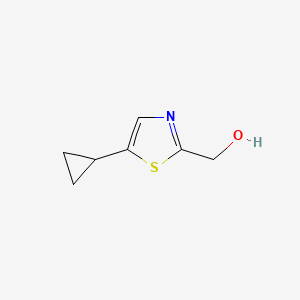
1H-Imidazole-2-propanol, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-, carbamate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-2-propanol, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-, carbamate (ester) is a complex organic compound. It features an imidazole ring, a propanol group, and a carbamate ester, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-propanol, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-, carbamate (ester) typically involves multiple steps:
Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Propanol Group: This step involves the alkylation of the imidazole ring with a suitable propanol derivative under basic conditions.
Introduction of the Dichlorophenylthio Group: This is usually done via a nucleophilic substitution reaction where the imidazole derivative reacts with a dichlorophenylthio halide.
Formation of the Carbamate Ester: The final step involves the reaction of the intermediate compound with a suitable carbamoyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazole-2-propanol, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-, carbamate (ester) can undergo various chemical reactions:
Oxidation: The propanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbamate ester can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-2-propanol, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-, carbamate (ester) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-Imidazole-2-propanol, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-, carbamate (ester) involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Imidazole-2-propanol, 5-((3,5-dichlorophenyl)thio)-1-ethyl-4-(1-methylethyl)-
- 1H-Imidazole-2-propanol, 5-((3,5-dichlorophenyl)thio)-1-(2-hydroxyethyl)-4-(1-methylethyl)-
Uniqueness
1H-Imidazole-2-propanol, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-, carbamate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenylthio group and carbamate ester make it particularly interesting for research in medicinal chemistry and material science.
Eigenschaften
| 178980-43-3 | |
Molekularformel |
C17H21Cl2N3O2S |
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
3-[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]propyl carbamate |
InChI |
InChI=1S/C17H21Cl2N3O2S/c1-10(2)15-16(25-13-8-11(18)7-12(19)9-13)22(3)14(21-15)5-4-6-24-17(20)23/h7-10H,4-6H2,1-3H3,(H2,20,23) |
InChI-Schlüssel |
DQTHCWYPEUCQHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N(C(=N1)CCCOC(=O)N)C)SC2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


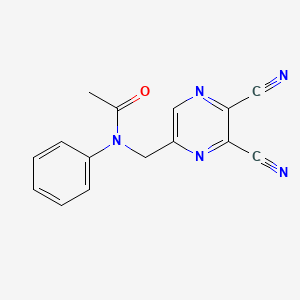
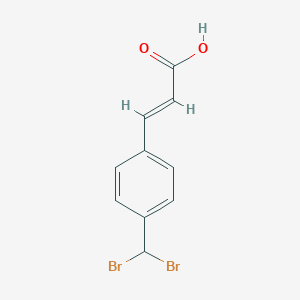
![Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate](/img/structure/B12935247.png)
